Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate
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Overview
Description
Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethyl group and the imidazo[4,5-b]pyridine core makes it a valuable compound in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under basic conditions, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the imidazo[4,5-b]pyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the pyridine ring and the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The imidazo[4,5-b]pyridine core can bind to various receptors and proteins, modulating their activity and leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-5-carboxylate
- Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-4-carboxylate
- Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-3-carboxylate
Uniqueness
Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate is unique due to the specific positioning of the carboxylate group at the 6th position, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs .
Properties
Molecular Formula |
C9H6F3N3O2 |
---|---|
Molecular Weight |
245.16 g/mol |
IUPAC Name |
methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H6F3N3O2/c1-17-7(16)4-2-5-6(13-3-4)15-8(14-5)9(10,11)12/h2-3H,1H3,(H,13,14,15) |
InChI Key |
LFWLDIQZIQZTDC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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